5-(oleoyloxy)octadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OAHSA (5-Oleoyl-9-hydroxystearic acid) belongs to a class of lipids known as “fatty acid esters of hydroxy fatty acids” (FAHFAs). These novel endogenous lipids were discovered in mammalian adipose tissue and blood plasma. Structurally, 5-OAHSA consists of oleic acid (C18:1) esterified to the fifth carbon of hydroxy stearic acid (C18:0) . Notably, 5-OAHSA has been associated with anti-diabetic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes: The synthetic preparation of 5-OAHSA involves esterification of oleic acid with hydroxy stearic acid. Specific reaction conditions and catalysts may vary, but the general approach is to react the carboxylic acid group of oleic acid with the hydroxyl group of hydroxy stearic acid.
Industrial Production:
Chemical Reactions Analysis
Reactions: 5-OAHSA can undergo various chemical reactions, including:
- Esterification: Formation of the ester bond between oleic acid and hydroxy stearic acid.
- Hydrolysis: Breakdown of the ester bond to regenerate the individual fatty acids.
- Oxidation and Reduction: Potential reactions involving the unsaturated oleic acid moiety.
- Substitution: Possible modifications at the hydroxyl group or the carboxylic acid group.
- Esterification: Typically catalyzed by acid or base.
- Hydrolysis: Acidic or alkaline conditions.
- Oxidation/Reduction: Various oxidizing or reducing agents.
- Substitution: Reagents specific to the desired modification.
Major Products: The major product of the esterification reaction is 5-OAHSA itself. Hydrolysis would yield oleic acid and hydroxy stearic acid.
Scientific Research Applications
5-OAHSA has garnered interest in several scientific fields:
Metabolism Research: Investigating its role in lipid metabolism and insulin sensitivity.
Inflammation and Diabetes: Studying its anti-inflammatory and anti-diabetic effects.
Biomarker Discovery: Exploring its potential as a biomarker for metabolic disorders.
Mechanism of Action
The precise mechanism by which 5-OAHSA exerts its effects remains an active area of research. It likely involves interactions with cellular receptors, signaling pathways, and metabolic processes.
Comparison with Similar Compounds
While 5-OAHSA is unique due to its specific esterification pattern, it shares similarities with other FAHFAs, such as 9-OAHSA (where oleic acid is esterified at the ninth carbon of hydroxy stearic acid) . These related compounds may have distinct biological activities and applications.
Properties
Molecular Formula |
C36H68O4 |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
5-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-33-36(39)40-34(31-29-32-35(37)38)30-27-25-23-21-19-14-12-10-8-6-4-2/h16-17,34H,3-15,18-33H2,1-2H3,(H,37,38)/b17-16- |
InChI Key |
FQZBGGYKEFIGPO-MSUUIHNZSA-N |
SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Synonyms |
5-(oleoyloxy)octadecanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.